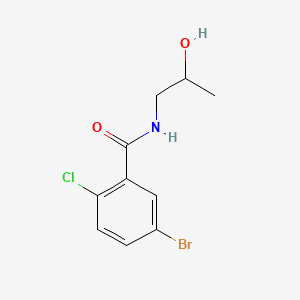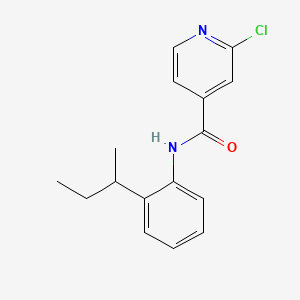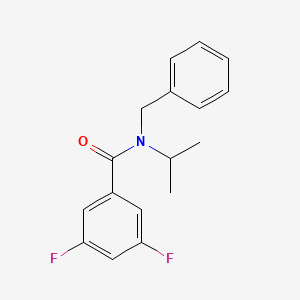
ELUGENT DETERGENT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Detergents are amphiphilic molecules, crucial for studying membrane proteins due to their unique ability to self-associate and interact with biomolecules. Their behavior is influenced by chemical and physical properties, concentration, ionic conditions, and the presence of other lipids and proteins. Detergents play a pivotal role in solubilizing membrane proteins in a non-denatured state and have been extensively studied for their aggregation forms and interactions with biomolecules (Garavito & Ferguson-Miller, 2001); (Hjelmeland, 1980).
Synthesis Analysis
The synthesis and evaluation of novel detergents, including zwitterionic derivatives of cholic acid, demonstrate the combination of useful properties for membrane biochemistry. Such innovations underscore the importance of detergent synthesis in enhancing the solubilization and stabilization of membrane proteins without denaturing them (Hjelmeland, 1980).
Molecular Structure Analysis
The molecular structure of detergents determines their micellar behavior in solution, influencing the solubilization and stabilization of proteins. The aggregate forms assumed by detergents are critical for their function in membrane protein studies, highlighting the balance between hydrophilic and hydrophobic interactions (Garavito & Ferguson-Miller, 2001).
Chemical Reactions and Properties
Detergents interact with proteins and other biomolecules through complex chemical reactions. These interactions can affect protein structure, function, and solubility, underscoring the need for careful selection and optimization of detergents in biochemical studies (Neugebauer, 1990).
Physical Properties Analysis
The physical properties of detergents, including critical micelle concentration (CMC), cloud point, and hydrophilic-lipophilic balance (HLB), are essential for their function in solubilizing and stabilizing membrane proteins. These properties influence the detergent's ability to form micelles and interact with proteins in aqueous solutions (Cheng et al., 2020).
Chemical Properties Analysis
The chemical properties of detergents, such as their amphiphilic structure and ability to interact with hydrophobic and hydrophilic regions of proteins, play a crucial role in their functionality. Understanding these properties is key to optimizing detergent selection and use in membrane protein research and other biochemical applications (Linke, 2009).
科学的研究の応用
Solubilization and Stabilization of Membrane Proteins
Detergents are crucial in the study of membrane proteins. They mimic the lipid bilayer environment, allowing for the solubilization and stabilization of membrane proteins for structural studies. The choice of detergent and its concentration can significantly affect the native conformation and aggregation behavior of the solubilized proteins. Empirical stability screens help determine optimal conditions for maintaining protein integrity during studies (Privé, 2007).
Interaction with Lipid Bilayers
The mechanism of detergent solubilization of lipid bilayers involves a balance between the bending energy of phospholipid monolayers into curved micellar surfaces and the energy associated with filling the void in the center of mixed micelles. This theory is supported by data on phase boundaries and their conditions, offering insights into the interaction between detergents and lipid bilayers (Lichtenberg et al., 2013).
Green and Eco-Friendly Alternatives
Research into green detergent alternatives has led to the development of halloysite clay nanotube (HNT) detergents. HNTs are non-toxic, eco-friendly, and have shown high efficiency in removing various stains, demonstrating potential as sustainable detergent alternatives. Their impact on seed germination and crop growth suggests they are safe for environmental and agricultural applications (Yang et al., 2021).
Detergent-Free Techniques
Advancements in detergent-free methods for membrane protein studies have emerged, such as the use of polymers to extract proteins with native lipids, avoiding detergent-induced denaturation. These techniques offer a more native-like environment for studying membrane proteins and their interactions (Krishnarjuna et al., 2020).
作用機序
Target of Action
The primary targets of ELUGENT Detergent are membrane-bound proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell recognition.
Mode of Action
This compound interacts with its targets by solubilizing and stabilizing membrane proteins . This is achieved by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer . The detergent efficiently maintains the native conformation and activity of membrane proteins, facilitating their purification, crystallization, and functional characterization .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving membrane proteins. By solubilizing these proteins, the detergent facilitates their extraction and study, enabling a better understanding of their structure and function .
Result of Action
The action of this compound results in the solubilization and stabilization of membrane-bound proteins . This allows for the extraction of these proteins in their native form, preserving their structure and function . This is particularly useful in research settings, where these proteins can be further studied and characterized .
Safety and Hazards
ELUGENT™ Detergent is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Elugent(TM) detergent involves the reaction of several starting materials to produce the final product. The pathway is designed to ensure high yield and purity of the product.", "Starting Materials": [ "2-methyl-1,3-propanediol", "ethylene oxide", "sodium hydroxide", "sulfuric acid", "water", "linear alkylbenzene sulfonic acid (LABSA)", "sodium carbonate", "sodium silicate", "sodium chloride", "fragrance" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with 2-methyl-1,3-propanediol in the presence of sulfuric acid as a catalyst to produce a monoester.", "Step 2: The monoester is neutralized with sodium hydroxide to form a sodium salt.", "Step 3: The sodium salt is then reacted with LABSA in the presence of sodium carbonate to produce a mixture of alkyl ether sulfates.", "Step 4: Sodium silicate is added to the mixture to improve the detergent's performance.", "Step 5: The mixture is then dried and granulated to produce Elugent(TM) detergent.", "Step 6: Fragrance is added to the final product to enhance its scent.", "Step 7: The final product is packaged and ready for distribution." ] } | |
CAS番号 |
132778-08-6 |
分子式 |
C11H16ClNO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-[(2-chloroisonicotinoyl)amino]benzoate](/img/structure/B1179976.png)


